1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidine core. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, would be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole and thieno rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxo-indole derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and thieno derivatives.
Medicine: Potential use as a lead compound in drug discovery for diseases such as cancer and infectious diseases.
Industry: Applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thieno[3,2-d]pyrimidine core can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
Thieno[3,2-d]pyrimidine derivatives: Known for their anticancer and antiviral activities
Uniqueness
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of indole, thieno, and pyrimidine moieties, which confer a broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-19-9-7-17(8-10-19)15-28-24(30)23-21(12-14-33-23)27(25(28)31)16-22(29)26-13-11-18-5-3-4-6-20(18)26/h3-10,12,14H,2,11,13,15-16H2,1H3 |
InChI Key |
PKVHSFSEUWXKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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